molecular formula C14H17N3O B14376072 4-(Butylamino)-6-phenylpyridazin-3(2H)-one CAS No. 89868-09-7

4-(Butylamino)-6-phenylpyridazin-3(2H)-one

Cat. No.: B14376072
CAS No.: 89868-09-7
M. Wt: 243.30 g/mol
InChI Key: LRNHHHJSGCBPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Butylamino)-6-phenylpyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylamino)-6-phenylpyridazin-3(2H)-one typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. One common method involves the condensation of 2,6-dichloropyridazine with butylamine and phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Butylamino)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butylamino or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridazinone oxides.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted pyridazinones with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Butylamino)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,6-Disubstituted Pyridazin-3(2H)-ones: These compounds share a similar core structure but differ in the substituents attached to the pyridazinone ring.

    2,6-Di-tert-butyl-4-(alkylamino)methylphenols: These compounds have similar functional groups but differ in the core structure.

Uniqueness

4-(Butylamino)-6-phenylpyridazin-3(2H)-one is unique due to its specific combination of butylamino and phenyl groups attached to the pyridazinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89868-09-7

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

5-(butylamino)-3-phenyl-1H-pyridazin-6-one

InChI

InChI=1S/C14H17N3O/c1-2-3-9-15-13-10-12(16-17-14(13)18)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,15,16)(H,17,18)

InChI Key

LRNHHHJSGCBPIA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=NNC1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.